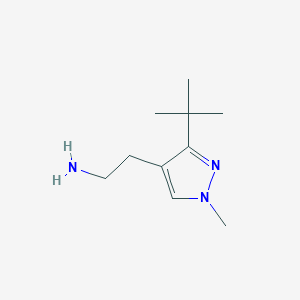

2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine

Description

2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole-derived amine characterized by a tert-butyl substituent at position 3, a methyl group at position 1, and an ethanamine side chain at position 4 of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, medicinal chemistry, and agrochemical development due to its rigid heterocyclic core and functionalizable amine group . Its structural features, including the bulky tert-butyl group, contribute to enhanced metabolic stability and steric effects that influence binding interactions in drug design .

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

2-(3-tert-butyl-1-methylpyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C10H19N3/c1-10(2,3)9-8(5-6-11)7-13(4)12-9/h7H,5-6,11H2,1-4H3 |

InChI Key |

QGZLEVWSSYRUMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1CCN)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction

The pyrazole ring system is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the 3-tert-butyl substitution, tert-butyl-substituted β-diketones or β-ketoesters serve as key starting materials.

- Typical Route:

- Condensation of tert-butyl-substituted 1,3-dicarbonyl compound with methylhydrazine to form the 1-methyl-3-tert-butyl-pyrazole skeleton.

- This step often proceeds under reflux in ethanol or other polar solvents with acid or base catalysis to promote cyclization.

Introduction of the Ethanamine Side Chain at the 4-Position

The ethanamine substituent at the 4-position (pyrazol-4-yl)methanamine can be introduced by functionalizing the pyrazole ring at the 4-position with a suitable leaving group (e.g., halide) followed by nucleophilic substitution with ammonia or an amine source.

Method 1: Halogenation and Amination

- Chlorination of the pyrazole ring at the 4-position using thionyl chloride or phosphorus oxychloride to yield 4-chloropyrazole intermediates.

- Subsequent nucleophilic substitution with ammonia or methylamine to introduce the ethanamine moiety.

- Example: Chloride 4 treated under biphasic conditions for Boc protection and amination (yield ~44%).

Method 2: Reductive Amination

Detailed Synthetic Procedure Example

Based on literature precedents and analogous pyrazole syntheses, a plausible synthetic route is as follows:

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of tert-butyl-substituted β-diketone | tert-butyl ketone derivatives, base | High | Precursor for pyrazole ring |

| 2 | Condensation with methylhydrazine | Ethanol, reflux, acid/base catalyst | 70-85 | Forms 3-tert-butyl-1-methyl-pyrazole |

| 3 | Chlorination at 4-position | Thionyl chloride, reflux | Quantitative | Forms 4-chloropyrazole intermediate |

| 4 | Nucleophilic substitution with ammonia | Biphasic conditions, base (K2CO3), room temp to 70°C | 40-50 | Introduces ethanamine group |

| 5 | Purification | Flash chromatography or recrystallization | - | Purity >95% |

Yields and conditions adapted from related pyrazole syntheses.

Reaction Optimization and Challenges

Chlorination Step:

Quantitative yields are reported for chlorination of pyrazole derivatives with thionyl chloride, but care must be taken to avoid over-chlorination or degradation.Amination Step:

Nucleophilic substitution can suffer from low yields (~11-44%) due to side reactions and in situ deprotection of protecting groups. Optimization includes choice of solvent (dioxane, acetonitrile), base (potassium carbonate preferred over sodium ethoxide), and temperature control.Reductive Amination Alternative:

Reductive amination provides a milder route to the ethanamine substituent but requires careful control of reducing agent equivalents and reaction time to minimize side products.

Analytical Data and Characterization

NMR Spectroscopy:

Characteristic signals include methyl protons on the pyrazole nitrogen (~3.5 ppm), tert-butyl protons (~1.2 ppm), and methylene protons of the ethanamine side chain (~2.5-3.5 ppm).Mass Spectrometry:

Molecular ion peak at m/z 167.25 confirms molecular weight.Purity Assessment:

Flash chromatography and recrystallization yield compounds with >95% purity, confirmed by HPLC.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Halogenation + Amination | 3-tert-butyl-1-methyl-pyrazole | Thionyl chloride, NH3, K2CO3 | Reflux, biphasic | 40-50% | Straightforward, scalable | Moderate yield, side products |

| Reductive Amination | Pyrazole-4-carboxaldehyde | NH3, NaBH(OAc)3 or Pd/C + H2 | Room temp to 90°C | Variable (up to 60%) | Mild conditions, fewer steps | Requires aldehyde precursor |

| Direct Condensation | β-diketone + methylhydrazine | Acid/base catalyst, reflux | 70-85% (for pyrazole core) | Efficient core formation | Requires subsequent functionalization |

Chemical Reactions Analysis

Types of Reactions

2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine side chain.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Tert-butyl vs. Difluoromethyl (Position 3): The tert-butyl group in the target compound increases lipophilicity and steric bulk compared to the electron-withdrawing difluoromethyl group in ’s analog. This difference may alter pharmacokinetics (e.g., metabolic stability) and target selectivity .

- Position 4 Modifications: The ethanamine side chain in the target compound is shared with avapritinib (), where it contributes to binding interactions in kinase inhibition. However, avapritinib’s extended piperazine-pyrrolotriazine structure confers specificity for oncogenic targets like KIT .

- N-Substituent Variations: Replacement of the 4-methoxybenzyl group in ’s analog with a simple ethanamine chain (target compound) simplifies synthesis and broadens applicability in fragment-based drug design .

Agrochemical Utility

- The tert-butyl group enhances environmental persistence compared to compounds with labile substituents (e.g., ’s bromo-thiophene derivative), making the target compound suitable for long-acting pesticides .

Biological Activity

2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Antiproliferative Effects

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed a ten-fold increase in potency compared to standard drugs such as Combretastatin-A4 across multiple human cancer cell lines . This suggests that 2-(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine may also possess similar or enhanced antiproliferative properties.

The biological activity of pyrazole derivatives often involves the inhibition of tubulin polymerization, which is crucial for cell division. The orientation of substituents on the pyrazole ring can influence binding affinity and selectivity towards tubulin . Additionally, some studies have indicated that these compounds can induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Research Findings

| Study | Findings |

|---|---|

| Antiproliferative Activity | Demonstrated significant activity against human cancer cell lines, with potential mechanisms involving tubulin inhibition. |

| Apoptosis Induction | Induced apoptosis in cancer cells via caspase activation and modulation of apoptotic proteins. |

| Selectivity | Exhibited selective toxicity towards cancer cells compared to normal cells, highlighting therapeutic potential. |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of a pyrazole derivative similar to 2-(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine on breast cancer cell lines. The results showed a marked reduction in cell viability at concentrations as low as 10 µM, with IC50 values significantly lower than those observed for common chemotherapeutics .

- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis. It was found that they activate mitochondrial pathways leading to cytochrome c release and subsequent caspase activation, confirming their role as pro-apoptotic agents .

Q & A

Q. What are the standard synthetic routes for 2-(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine, and how can purity be optimized?

The synthesis typically involves alkylation of pyrazole derivatives with tert-butyl groups, followed by coupling with ethylamine precursors. A common method includes reacting tert-butyl-substituted pyrazole intermediates with bromoethylamine derivatives under basic conditions (e.g., NaH in THF). Purification often employs column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC and validated by NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and tert-butyl/methyl group integration.

- FT-IR : For identifying amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns. Complementary methods like elemental analysis ensure stoichiometric accuracy .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a versatile intermediate for designing kinase inhibitors (e.g., G protein-coupled receptor kinase 2 inhibitors) by introducing bioisosteric groups. Its tert-butyl group enhances hydrophobic interactions with enzyme binding pockets, improving binding affinity. Applications include structure-activity relationship (SAR) studies and fragment-based drug discovery .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-based analogs?

Discrepancies may arise from divergent assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

- Standardized protocols : Replicate studies under uniform conditions (e.g., MTT assays at 48-hour exposure).

- Computational validation : Use molecular docking to compare binding modes across analogs.

- Meta-analysis : Cross-reference crystallographic data (e.g., PDB entries) with biochemical results to identify structural determinants of activity .

Q. How can X-ray crystallography improve understanding of this compound’s reactivity?

Single-crystal X-ray diffraction (performed via SHELX programs) reveals bond angles, torsional strains, and intermolecular interactions (e.g., hydrogen bonding with tert-butyl groups). This data guides rational modifications, such as steric bulk reduction to enhance solubility. High-resolution structures also validate DFT-calculated geometries .

Q. What computational methods predict its pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Assess membrane permeability via logP calculations.

- ADMET prediction tools (e.g., SwissADME) : Estimate metabolic stability (CYP450 interactions) and blood-brain barrier penetration.

- Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer in oxidation reactions (e.g., amine dehydrogenation) .

Q. How does the tert-butyl group influence its biological and physicochemical properties?

The tert-butyl moiety:

- Enhances lipophilicity : Increases logP by ~1.5 units, improving cell membrane penetration.

- Confers metabolic stability : Resists oxidative degradation compared to linear alkyl chains.

- Introduces steric hindrance : Modulates selectivity in enzyme inhibition (e.g., kinase ATP-binding sites). Comparative studies with methyl or cyclopropyl analogs highlight these effects .

Q. What in vitro models are suitable for toxicity profiling?

- Hepatotoxicity : Primary hepatocyte cultures or HepG2 cells, assessing ALT/AST release.

- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology.

- Genotoxicity : Ames test (bacterial reverse mutation) combined with comet assays in mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.